Lipophilicity Differentiation: XLogP3-AA Compared with the 1,2-Benzoxazol-3-yl Analog
The target compound demonstrates a higher computed logP (XLogP3-AA = 2.8) than its closest commercially listed analog, 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}methanesulfonamide (XLogP3-AA = 2.6), indicating slightly greater lipophilicity that can enhance passive membrane permeability while remaining within the typical drug-like range [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}methanesulfonamide: XLogP3-AA = 2.6 |
| Quantified Difference | Δ = +0.2 log units (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem); both compounds evaluated using the same algorithm |
Why This Matters
A 0.2-unit logP increase can translate into measurably higher membrane permeability in Caco-2 or PAMPA assays, making the target compound preferable for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 121019126. 1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/compound/2034488-85-0. View Source
- [2] PubChem Compound Summary for CID 121019140. 1-(Benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/compound/2034348-25-7. View Source
